Cas no 62637-28-9 (8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazine)

8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazine structure
62637-28-9 structure
Product Name:8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazine
CAS No:62637-28-9
MF:C18H23N5O2
MW:341.407523393631
CID:1638858
PubChem ID:6410499
Update Time:2025-04-21

8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazine Chemical and Physical Properties

Names and Identifiers

    • 8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)-5H-pyridazino[3,4-b][1,4]benzoxazine
    • 8-ethoxy-5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine
    • BRN 1091733
    • 7-Ethoxy-10-methyl-2-(4-methylpiperazin-1-yl)-5H-pyridazino(3,4-b)(1,4)benzoxazine
    • 62637-28-9
    • 5H-Pyridazino(3,4-b)(1,4)benzoxazine, 7-ethoxy-10-methyl-2-(4-methylpiperazin-1-yl)-
    • DTXSID60211690
    • Inchi: 1S/C18H23N5O2/c1-4-24-13-5-6-14-16(11-13)25-18-15(22(14)3)12-17(19-20-18)23-9-7-21(2)8-10-23/h5-6,11-12H,4,7-10H2,1-3H3
    • InChI Key: TUBWLNXTIJPBLY-UHFFFAOYSA-N
    • SMILES: O1C2C=C(C=CC=2N(C)C2C1=NN=C(C=2)N1CCN(C)CC1)OCC

Computed Properties

  • Exact Mass: 341.18539
  • Monoisotopic Mass: 341.185175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.226
  • Boiling Point: 570.4°C at 760 mmHg
  • Flash Point: 298.8°C
  • Refractive Index: 1.598
  • PSA: 53.96

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